molecular formula C15H20ClNO3S B12695595 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester CAS No. 135813-28-4

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester

Cat. No.: B12695595
CAS No.: 135813-28-4
M. Wt: 329.8 g/mol
InChI Key: GGLMEFIHLNDYGX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester is an organic compound with the molecular formula C15H20ClNO3S and a molecular weight of 329.8422 . This compound belongs to the class of benzoic acid esters, which are ester derivatives of benzoic acid. It is characterized by the presence of a chloro group, a thioxomethylamino group, and a 1-methylpropyl ester group attached to the benzoic acid core.

Preparation Methods

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester involves several steps. One common synthetic route includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process .

Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoic acid derivatives and their corresponding esters or amides.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound’s thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in target organisms. These interactions can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

135813-28-4

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

butan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H20ClNO3S/c1-5-10(4)20-14(18)12-8-11(6-7-13(12)16)17-15(21)19-9(2)3/h6-10H,5H2,1-4H3,(H,17,21)

InChI Key

GGLMEFIHLNDYGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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